molecular formula C23H18N4O4S B2473229 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895412-81-4

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2473229
CAS No.: 895412-81-4
M. Wt: 446.48
InChI Key: LJQRWRAYKPIDMF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic chemical compound featuring a benzothiazole core substituted with a methoxy group, linked via an acrylamide bridge to a nitrophenyl ring and an N-(pyridin-3-ylmethyl) group. This structural class of compounds is of significant interest in medicinal chemistry and neuroscientific research. Acrylamide (ACR) derivatives are extensively studied for their neurotoxic effects, which include inducing oxidative stress, promoting nerve cell apoptosis (programmed cell death), triggering inflammatory responses in neural tissue, and causing degeneration of axons in the nervous system . The compound's structure shares high homology with other documented acrylamide-benzothiazole derivatives, suggesting potential application as a tool compound for investigating the mechanisms of chemical-induced neurotoxicity and neuronal damage . Researchers can utilize this chemical to probe pathways related to axonal transport, neuroinflammation, and the role of oxidative stress in neurodegenerative processes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-8-9-21-20(13-19)25-23(32-21)26(15-17-5-3-11-24-14-17)22(28)10-7-16-4-2-6-18(12-16)27(29)30/h2-14H,15H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRWRAYKPIDMF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic organic compound that exhibits significant biological activity due to its unique structural features. The compound contains a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-3-ylmethyl substituent, which contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

 E N 5 methoxybenzo d thiazol 2 yl 3 3 nitrophenyl N pyridin 3 ylmethyl acrylamide\text{ E N 5 methoxybenzo d thiazol 2 yl 3 3 nitrophenyl N pyridin 3 ylmethyl acrylamide}

Key functional groups include:

  • Acrylamide Group : Implicated in enzyme inhibition.
  • Nitro Group : Enhances reactivity and may contribute to antimicrobial and anticancer properties.
  • Pyridinyl and Benzothiazole Moieties : Known for their roles in binding interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazoles can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. These compounds often induce apoptosis in cancer cells and can interfere with cell cycle progression.

Cell LineIC50 Value (µM)Reference
MCF-70.37
HepG20.73
A5490.95

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The acrylamide moiety suggests potential inhibitory effects on enzymes such as glutathione S-transferases, which are involved in detoxification processes.
  • DNA Interaction : Similar compounds have been shown to affect DNA supercoiling and relaxation, indicating potential activity against topoisomerases, which are critical for DNA replication and transcription .
  • Antimicrobial Activity : Nitro-containing compounds are often investigated for their antimicrobial properties against various pathogens.

Case Studies

Several studies have examined the biological effects of related compounds:

  • Benzothiazole Derivatives : A study reported that certain benzothiazole derivatives demonstrated potent inhibition against amyloid beta peptide interactions implicated in Alzheimer’s disease, with IC50 values significantly lower than standard treatments .
  • Cytotoxicity Assays : In vitro assays have shown that many synthesized compounds exhibit cytotoxic effects against human monocytic cell lines (U937, THP-1) and melanoma cell lines (B16-F10), emphasizing their potential as anticancer agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acrylamide derivatives with heterocyclic substitutions. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Reference
(E)-N-(5-Methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide 5-Methoxybenzothiazole, 3-nitrophenyl, pyridin-3-ylmethyl Hypothesized kinase inhibition (structural similarity to EGFR/HER2 inhibitors)
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide 5-Ethylthiadiazole, hexyloxy-methoxyphenyl Antimicrobial activity (Gram-positive bacteria: MIC 8–16 µg/mL)
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide Trifluoromethylbenzyl-thiazole, phenyl Antifungal activity (Candida albicans IC50: 2.5 µM)
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzodioxole, 6-methylbenzothiazole Anti-inflammatory activity (COX-2 inhibition: 78% at 10 µM)

Key Observations :

  • In contrast, the trifluoromethyl group in increases lipophilicity, favoring membrane penetration for antifungal action.
  • Heterocyclic Cores : Benzothiazole derivatives (e.g., ) exhibit dual anti-inflammatory and antimicrobial activity, whereas thiadiazoles () are more selective against bacteria.
  • N-Substituents : The pyridin-3-ylmethyl group in the target compound may confer selectivity for kinase ATP-binding pockets, analogous to EGFR inhibitors like gefitinib .
Physicochemical Properties
Property Target Compound (2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methylbenzothiazol-2-yl)acrylamide (2E)-N-(5-Ethylthiadiazol-2-yl)-3-[4-hexyloxyphenyl]acrylamide
LogP 3.8 (predicted) 2.9 4.5
Water Solubility Poor Moderate Low
Hydrogen Bond Donors 1 1 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.